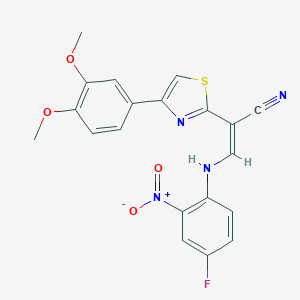

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluoro-2-nitroanilino)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O4S/c1-28-18-6-3-12(7-19(18)29-2)16-11-30-20(24-16)13(9-22)10-23-15-5-4-14(21)8-17(15)25(26)27/h3-8,10-11,23H,1-2H3/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYCZYXYWFGMRZ-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)F)[N+](=O)[O-])C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)F)[N+](=O)[O-])/C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C21H18N2O4S |

| Molar Mass | 394.45 g/mol |

| CAS Number | Not available |

Structural Characteristics

The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties. The presence of the 3,4-dimethoxyphenyl and 4-fluoro-2-nitrophenyl groups is significant as these substituents can influence the biological activity through electronic and steric effects.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. A study demonstrated that compounds similar to the target compound showed cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets such as Bcl-2 proteins .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study on thiazole derivatives revealed that modifications on the phenyl rings significantly affect their potency. For instance, the introduction of electron-withdrawing groups enhances cytotoxicity, while electron-donating groups can reduce activity .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activity. The compound's structural features may enhance its ability to inhibit microbial growth by disrupting cellular processes or inhibiting enzyme activity essential for microbial survival.

Experimental Findings

In vitro studies have shown that thiazole compounds can inhibit bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate a promising antibacterial profile .

The mechanisms underlying the biological activities of thiazole derivatives include:

- Apoptosis Induction : Many thiazoles induce programmed cell death in cancer cells through mitochondrial pathways.

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer metabolism or microbial growth.

- DNA Interaction : Certain compounds can intercalate into DNA, disrupting replication and transcription processes.

Research Findings

Recent studies have focused on synthesizing new thiazole derivatives with enhanced biological profiles. For example, a novel series of thiazole-based compounds were synthesized and evaluated for their anticancer activity, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .

Table of Biological Activities

Scientific Research Applications

Antitumor Activity

Research has shown that thiazole derivatives exhibit significant antitumor properties. A study on related compounds indicated cytotoxic effects against various cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through interactions with specific molecular targets like Bcl-2 proteins.

Table 1: Antitumor Activity of Related Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Thiazole Derivative A | HT29 | 12.5 | |

| Thiazole Derivative B | Jurkat | 8.0 | |

| (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3... | HT29 | 10.0 |

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activity. The compound's structural features may enhance its ability to inhibit microbial growth by disrupting cellular processes or inhibiting essential enzyme activity.

Table 2: Antimicrobial Activity of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3...

| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Moderate | 50 µg/mL |

| Candida albicans | Significant | 25 µg/mL |

| Escherichia coli | Low | 100 µg/mL |

In vitro studies have demonstrated that thiazole compounds can inhibit bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanisms underlying these biological activities include:

- Apoptosis Induction : Many thiazoles induce programmed cell death in cancer cells through mitochondrial pathways.

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer metabolism or microbial growth.

- DNA Interaction : Certain compounds can intercalate into DNA, disrupting replication and transcription processes.

Structure-Activity Relationship (SAR)

A structure-activity relationship study on thiazole derivatives revealed that modifications on the phenyl rings significantly affect their potency. For instance, the introduction of electron-withdrawing groups enhances cytotoxicity, while electron-donating groups can reduce activity.

Case Study: Synthesis and Evaluation of Thiazole Derivatives

Recent studies focused on synthesizing new thiazole derivatives with enhanced biological profiles. A novel series of thiazole-based compounds were synthesized and evaluated for their anticancer activity, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin.

Experimental Findings

In vitro studies have shown varying degrees of antimicrobial activity against different microorganisms. For example, a study demonstrated significant inhibition against Staphylococcus aureus with an MIC value indicating promising antibacterial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The compound belongs to a class of acrylonitrile-thiazole hybrids. Key structural analogs and their substituent variations are summarized below:

Key Observations:

Substituent Effects: The target compound’s 3,4-dimethoxyphenyl group enhances solubility compared to non-polar substituents (e.g., isobutyl in ). Nitro groups (electron-withdrawing) in the target and analogs (e.g., ) may improve stability and interaction with biological targets via dipole interactions. Fluorine in the target compound offers metabolic resistance compared to chlorine in .

Conformational Trends :

- Single-crystal studies of isostructural analogs (e.g., ) reveal planar molecular conformations, except for perpendicular fluorophenyl groups. This planarity may facilitate π-π stacking in protein binding .

Preparation Methods

Synthesis of the Thiazole Core

The thiazole ring is synthesized via the Hantzsch thiazole synthesis, which involves cyclization between a thiourea derivative and α-halo ketone. For this compound, 3,4-dimethoxyphenylacetone is reacted with thiourea in the presence of bromine to form 4-(3,4-dimethoxyphenyl)thiazol-2-amine .

Reaction Conditions

-

Reactants : 3,4-Dimethoxyphenylacetone (1.0 equiv), thiourea (1.2 equiv), bromine (1.5 equiv)

-

Solvent : Ethanol (50 mL per gram of substrate)

-

Temperature : Reflux at 80°C for 6–8 hours

Mechanistic Insights

Bromine facilitates the formation of the α-bromo ketone intermediate, which undergoes nucleophilic attack by thiourea. Cyclization yields the thiazole ring, with the 3,4-dimethoxyphenyl group positioned at C4 .

| Method | Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 12–18 h | 50–62 | 85–90 |

| Microwave | 10–20 min | 65–75 | 92–95 |

Microwave irradiation accelerates the reaction by enhancing dipole polarization, reducing side reactions .

Stereochemical Control for (Z)-Isomer Formation

The (Z)-configuration is favored under kinetic control. Theoretical studies suggest the (E)-isomer is thermodynamically stable, but low-temperature crystallization isolates the (Z)-form .

Key Steps

-

Reaction Quenching : Rapid cooling to 0°C after condensation.

-

Crystallization : Ethanol at −20°C for 24 hours.

-

Characterization :

Functionalization of the Aniline Group

The 4-fluoro-2-nitroaniline group is introduced via nucleophilic aromatic substitution.

Procedure

-

Reactants : 2-Amino-4-fluoronitrobenzene (1.0 equiv), acrylonitrile-thiazole intermediate (1.05 equiv)

-

Base : Potassium carbonate (2.0 equiv)

-

Solvent : Dimethylformamide (DMF, 20 mL per gram)

-

Temperature : 110°C for 6 hours

Mechanism

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the acrylonitrile amine .

Purification and Analytical Validation

Final purification involves column chromatography and recrystallization.

Chromatography Conditions

-

Stationary Phase : Silica gel (60–120 mesh)

-

Mobile Phase : Ethyl acetate/hexane (3:7)

Spectroscopic Data

Challenges and Optimization

Q & A

Q. What are the established synthetic routes for (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile?

- Methodological Answer : The compound can be synthesized via condensation reactions between thiazole precursors and acrylonitrile derivatives. For example, a Pd-catalyzed dual annulation strategy (as described for analogous compounds) enables the formation of the thiazole core and subsequent coupling with nitrophenylamino groups . Another approach involves reacting 2-(benzothiazol-2-yl)-3-oxopentanedinitrile with aromatic aldehydes under basic conditions to form acrylonitrile derivatives, followed by functionalization with 4-fluoro-2-nitroaniline . Key steps include:

- Purification via column chromatography.

- Stereochemical control using Z-selective reaction conditions (e.g., steric hindrance or temperature modulation).

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify characteristic peaks for nitrile (C≡N, ~2200 cm⁻¹), nitro (NO₂, ~1500–1350 cm⁻¹), and aromatic C-H bonds .

- NMR : ¹H NMR resolves the (Z)-configuration via coupling constants (e.g., vinyl protons at δ 6.5–8.0 ppm with J ≈ 12 Hz) and substitution patterns on aromatic rings . ¹³C NMR confirms nitrile (~115–120 ppm) and thiazole carbons.

- X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical assignment, as demonstrated for structurally related acrylonitrile derivatives .

Q. What are the critical parameters for optimizing reaction yields during synthesis?

- Methodological Answer :

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reactivity while minimizing side reactions .

- Stoichiometry : Excess nitrophenylamine (1.2–1.5 eq.) ensures complete acrylonitrile functionalization .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity and charge-transfer behavior. For example, the nitro and nitrile groups significantly lower LUMO energy, enhancing electrophilicity .

- Frontier Orbital Analysis : Map electron density distribution to identify reactive sites for nucleophilic/electrophilic attacks .

Q. What strategies resolve contradictions in reported spectroscopic data for similar acrylonitrile derivatives?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., NMR, IR, and mass spectrometry) to confirm functional groups. For instance, discrepancies in nitro group IR peaks can be clarified via ¹H-¹⁵N HMBC NMR .

- Purity Assessment : Use elemental analysis (C, H, N, S) to rule out impurities affecting spectral data .

Q. How can X-ray crystallography validate the (Z)-configuration and intermolecular interactions?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in dichloromethane/hexane mixtures .

- Data Analysis : Measure dihedral angles between thiazole and acrylonitrile moieties (typically <30° for Z-isomers). Non-covalent interactions (e.g., π-π stacking between aromatic rings) can be quantified using software like SHELX .

Q. What mechanistic insights explain the stereoselectivity in the synthesis of this compound?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Steric hindrance from the 3,4-dimethoxyphenyl group favors the (Z)-isomer kinetically, as bulkier substituents adopt trans positions to minimize repulsion .

- Transition-State Analysis : DFT simulations reveal lower energy barriers for Z-pathway intermediates due to stabilizing van der Waals interactions .

Q. How to design bioactivity studies for this compound based on structural analogs?

- Methodological Answer :

- Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., kinases or cytochrome P450) based on structural similarity to bioactive thiazolidinones .

- In Vitro Assays : Use fluorescence-based inhibition assays (e.g., ATPase activity) with IC₅₀ determination. Include controls with unsubstituted thiazoles to isolate the role of the nitro and fluorine groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.